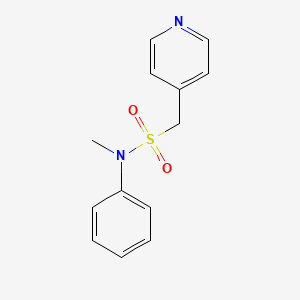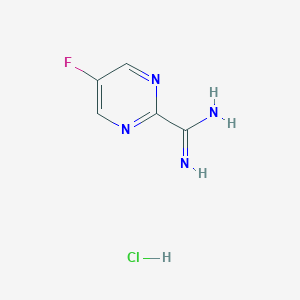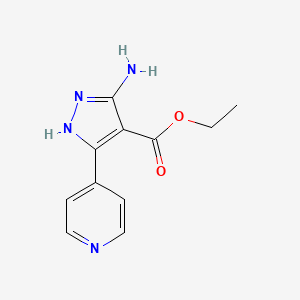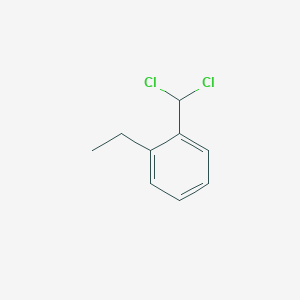
1-(Dichloromethyl)-2-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dichloromethyl)-2-ethylbenzene is an organic compound with the molecular formula C9H11Cl2. It is a derivative of benzene, where the benzene ring is substituted with a dichloromethyl group and an ethyl group. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)-2-ethylbenzene can be synthesized through several methods. One common approach involves the chlorination of 2-ethylbenzyl alcohol using thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 2-ethylbenzyl chloride. This process is carried out in the presence of a catalyst such as iron(III) chloride, which facilitates the substitution of hydrogen atoms with chlorine atoms. The reaction is conducted at elevated temperatures to ensure complete chlorination.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Dichloromethyl)-2-ethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of 2-ethylbenzoic acid or 2-ethylbenzaldehyde.
Reduction: Formation of 1-methyl-2-ethylbenzene.
Substitution: Formation of 1-(hydroxymethyl)-2-ethylbenzene or 1-(aminomethyl)-2-ethylbenzene.
Aplicaciones Científicas De Investigación
1-(Dichloromethyl)-2-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(dichloromethyl)-2-ethylbenzene involves its interaction with specific molecular targets and pathways. The dichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of gene expression.
Comparación Con Compuestos Similares
1-(Dichloromethyl)-2-ethylbenzene can be compared with other similar compounds such as:
1-(Dichloromethyl)-2-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(Dichloromethyl)-3-ethylbenzene: Similar structure but with the ethyl group in the meta position.
1-(Dichloromethyl)-4-ethylbenzene: Similar structure but with the ethyl group in the para position.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both dichloromethyl and ethyl groups on the benzene ring provides distinct chemical properties that are valuable in various synthetic and industrial processes.
Propiedades
Fórmula molecular |
C9H10Cl2 |
|---|---|
Peso molecular |
189.08 g/mol |
Nombre IUPAC |
1-(dichloromethyl)-2-ethylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6,9H,2H2,1H3 |
Clave InChI |
LQNFAYOQWHMKDM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


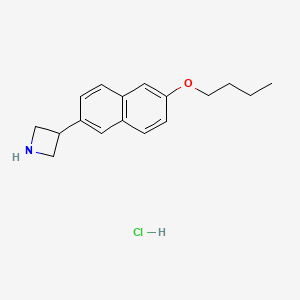
![[(2S,4R)-1-Cyclopropyl-4-fluoro-2-pyrrolidinyl]methanol](/img/structure/B13694194.png)

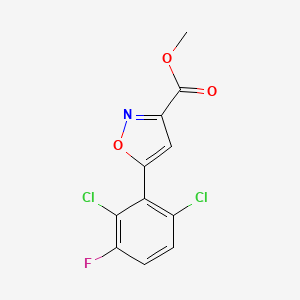
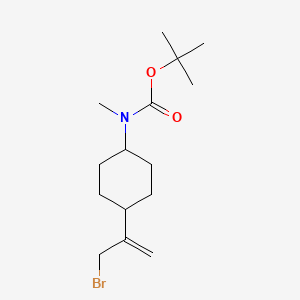
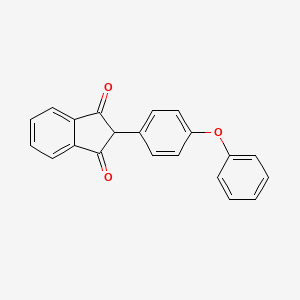

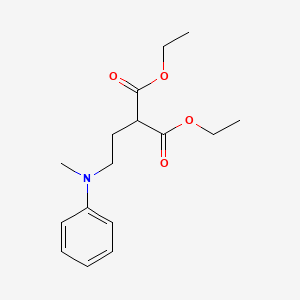
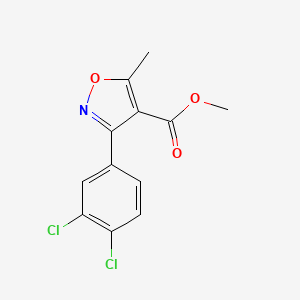
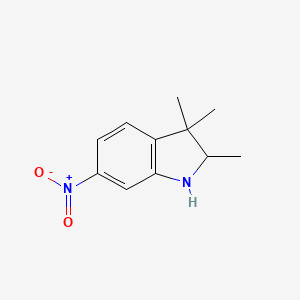
![Tert-butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanyl-pyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13694266.png)
